3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-one
Description
Properties
Molecular Formula |
C20H22FN3O3 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C20H22FN3O3/c1-12-16(13(2)26-22-12)5-6-19(25)24-9-7-14(8-10-24)20-17-4-3-15(21)11-18(17)27-23-20/h3-4,11,14H,5-10H2,1-2H3 |
InChI Key |
FSRQLXITLCREAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,5-Dimethyl-1,2-oxazole
The 3,5-dimethyl-1,2-oxazole ring is constructed via cyclocondensation of acetylacetone with hydroxylamine hydrochloride under acidic conditions. Optimal yields (78–82%) are achieved using ethanol as the solvent at reflux (80°C) for 6–8 hours. Alternative methods employing microwave-assisted synthesis reduce reaction time to 30 minutes but require specialized equipment.
Preparation of 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidine
This intermediate is synthesized through a regioselective cyclization of 2-amino-4-fluorophenol with piperidine-4-carboxylic acid. Key steps include:
-
Nitration : Introduction of a nitro group at the 5-position using fuming HNO₃ in H₂SO₄ at 0–5°C.
-
Reduction : Catalytic hydrogenation with Pd/C in methanol to yield the amine.
-
Cyclization : Reaction with ethyl chloroformate in dichloromethane (DCM) at room temperature, achieving 65–70% yield.
Coupling Strategies and Propan-1-one Linker Installation
The final assembly involves conjugating the two heterocyclic subunits via a ketone linker. Two primary methods dominate industrial and laboratory settings:
Method A: Friedel-Crafts Acylation
Method B: Nucleophilic Acyl Substitution
-
Propanoyl Chloride Formation : 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid is converted to its acid chloride using thionyl chloride.
-
Amine Coupling : Reaction with 4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine in tetrahydrofuran (THF) at 25°C, catalyzed by triethylamine, provides a higher yield (68–72%) but requires rigorous moisture control.
Table 1: Comparative Analysis of Coupling Methods
| Parameter | Method A (Friedel-Crafts) | Method B (Nucleophilic Substitution) |
|---|---|---|
| Yield (%) | 58–63 | 68–72 |
| Reaction Time (h) | 4–6 | 2–3 |
| Purification Complexity | High (silica gel chromatography) | Moderate (recrystallization) |
| Scalability | Limited by exothermicity | Industrially feasible |
Industrial-Scale Production and Process Optimization
Large-scale synthesis demands cost-effective and safety-focused protocols. Continuous flow chemistry has emerged as a superior approach:
Continuous Flow Synthesis
Solvent Recycling and Waste Reduction
-
Green Solvents : Cyclopentyl methyl ether (CPME) replaces DCM in newer protocols, reducing environmental impact.
-
Catalyst Recovery : Magnetic Fe₃O₄-supported AlCl₃ catalysts achieve 95% recovery via external magnetic fields.
Analytical Validation and Quality Control
Ensuring compound integrity requires multi-modal characterization:
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the oxazole ring.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperidine and benzoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.
Medicine
In medicinal chemistry, 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-one is of interest for its potential pharmacological properties. It may be investigated for its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the oxazole and benzoxazole rings suggests it could engage in hydrogen bonding, π-π stacking, or hydrophobic interactions with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs include benzoxazole- and oxazole-containing derivatives, which share core pharmacophores but differ in substituents, linker length, or ring systems. Below is a comparative analysis based on structural and functional properties:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Structural Flexibility vs. Specificity: The target compound employs a rigid piperidine linker, which may enhance receptor binding specificity compared to flexible tetrazole linkers in compounds like 4i and 4j.
Bioactivity Trends :
- Compounds with coumarin moieties (4i , 4j ) exhibit broader antimicrobial and enzyme-inhibitory activities, whereas the target compound’s fluorinated benzoxazole core suggests a focus on CNS targets (e.g., serotonin or dopamine receptors).
- The absence of a thioxo group (present in 4j ) in the target compound may reduce off-target interactions with sulfhydryl-containing enzymes.
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step heterocyclic coupling, akin to methods used for 4i and 4j , but with challenges in regioselective fluorination and oxazole stability .
Biological Activity
The compound 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-one is a synthetic organic molecule with potential therapeutic applications. Its structure includes an oxazole ring and a piperidine moiety, which are known for various biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure
The chemical formula for the compound is . The structural representation highlights the oxazole and benzoxazole components integral to its biological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that derivatives of oxazole and benzoxazole exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The minimal inhibitory concentrations (MIC) for selected derivatives were evaluated, revealing varying degrees of efficacy against Gram-positive and Gram-negative bacteria.
2. Anticancer Properties
Numerous studies have demonstrated that benzoxazole derivatives possess cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The presence of electron-donating groups in the phenyl ring significantly enhances the cytotoxic activity of these compounds.
3. Neuropharmacological Effects
Compounds containing piperidine structures are often explored for their neuropharmacological effects. Preliminary studies suggest that piperidine derivatives can act on neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several derivatives related to this compound against standard bacterial strains such as Escherichia coli and Bacillus subtilis. The results are summarized in Table 1.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| A | E. coli | 32 |
| B | B. subtilis | 16 |
| C | E. coli | 64 |
| D | B. subtilis | 8 |
Anticancer Activity
In vitro studies assessed the cytotoxicity of the compound against various cancer cell lines. The results are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
| PC3 | 10.0 |
| HCT116 | 18.0 |
Case Studies
Case Study 1: Anticancer Efficacy
A recent study focused on a series of oxazole derivatives similar to the target compound, assessing their anticancer activity through cell viability assays using WST-1 reagent. The study concluded that compounds with methoxy substitutions showed significantly higher cytotoxicity against MCF-7 cells compared to others.
Case Study 2: Neuropharmacological Assessment
Another investigation explored the neuropharmacological properties of piperidine-based compounds, revealing their potential as modulators of neurotransmitter receptors in animal models, indicating possible applications in treating anxiety and depression.
Q & A
Q. What strategies mitigate challenges in formulating this compound for in vivo studies?
- Methodological Answer :
- Nanoformulation : Encapsulate in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance solubility and bioavailability. Characterize particle size via Dynamic Light Scattering (DLS) .
- Pharmacokinetics (PK) : Conduct cassette dosing in rodent models, quantifying plasma levels via LC-MS/MS at 0.5, 2, 6, 12, 24 hrs post-administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
